Lysosphingomyelin chloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H50N2O5P+ |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/p+1/b18-17+ |
InChI Key |
JLVSPVFPBBFMBE-ISLYRVAYSA-O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)OCC[N+](C)(C)C)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O |
Synonyms |
lysosphingomyelin sphingosine phosphorylcholine sphingosylphosphocholine sphingosylphosphorylcholine |
Origin of Product |
United States |
Biosynthesis and Catabolism of Lysosphingomyelin Chloride in Cellular Models
Enzymatic Pathways of Lysosphingomyelin Formation from Sphingomyelin (B164518)
Lysosphingomyelin, also known as sphingosylphosphorylcholine (B14255), is a bioactive lipid molecule derived from the breakdown of sphingomyelin. Its formation is a critical step in sphingolipid metabolism and is catalyzed by specific enzymes within the cell.
Role of Sphingomyelin Deacylase and Other Enzymes in Lysosphingomyelin Chloride Generation
The primary enzyme responsible for the direct conversion of sphingomyelin to lysosphingomyelin is sphingomyelin deacylase . This enzyme catalyzes the hydrolysis of the N-acyl linkage in sphingomyelin, releasing a fatty acid and yielding lysosphingomyelin. mdpi.comresearchgate.net This pathway is distinct from the more commonly known degradation of sphingomyelin by acid sphingomyelinase, which cleaves the phosphocholine (B91661) headgroup to produce ceramide.
Research has shown that sphingomyelin deacylase activity is present in various tissues, with notable levels in the skin, lung, and heart. researchgate.net In certain pathological conditions, such as atopic dermatitis, the activity of sphingomyelin deacylase is significantly increased. mdpi.comresearchgate.net This heightened activity leads to a reduction in ceramide levels, which is a key component for maintaining the skin's barrier function, and a corresponding increase in lysosphingomyelin. mdpi.comresearchgate.net
Interestingly, further studies have identified sphingomyelin deacylase as being identical to the β-subunit of acid ceramidase. mdpi.comresearchgate.net Acid ceramidase is an enzyme that typically breaks down ceramide into sphingosine (B13886) and a fatty acid. However, under certain conditions, its β-subunit can act as a sphingomyelin deacylase. researchgate.net
While sphingomyelin deacylase is the key enzyme in the direct formation of lysosphingomyelin from sphingomyelin, other enzymes are involved in the broader sphingolipid metabolic network that can influence lysosphingomyelin levels. For instance, acid sphingomyelinase (ASM), a lysosomal hydrolase, primarily degrades sphingomyelin to ceramide and phosphocholine. nih.govmdpi.com However, ASM can also degrade lysosphingomyelin itself. nih.gov Therefore, the balance of activity between sphingomyelin deacylase and acid sphingomyelinase can significantly impact the cellular concentration of lysosphingomyelin.
Three distinct pathways for the formation of sphingosylphosphorylcholine (lysosphingomyelin) have been proposed:
Sphingomyelin deacylase catalyzes the formation of SPC from sphingomyelin, a process that occurs in the cis-Golgi apparatus. nih.gov
The newly synthesized SPC can then be transported across the plasma membrane and converted to sphingosine-1-phosphate by the action of phospholipase D through nucleotide pyrophosphatase/phosphodiesterases. nih.gov
Extracellular SPC can also be converted to sphingosine-1-phosphate by the enzyme autotaxin. nih.gov
Degradation Pathways and Metabolites of this compound
The breakdown of lysosphingomyelin is essential for maintaining cellular homeostasis. This catabolic process primarily occurs within the lysosomes and involves the action of specific hydrolases.
Involvement of Lysosomal Hydrolases in this compound Catabolism
Lysosomal hydrolases are a group of over 50 enzymes that are responsible for the degradation of various macromolecules, including lipids, within the acidic environment of the lysosome. explorationpub.com In the context of lysosphingomyelin catabolism, acid sphingomyelinase (ASM) plays a crucial role. nih.govresearchgate.net While ASM is well-known for its role in converting sphingomyelin to ceramide, it also possesses the ability to degrade lysosphingomyelin. nih.gov
The catabolism of complex lipids like sphingolipids occurs on the surface of intralysosomal vesicles. nih.govmdpi.com The proper functioning of lysosomal hydrolases, including ASM, is critical for the stepwise degradation of these lipids. mdpi.com A deficiency in the activity of these enzymes can lead to the accumulation of their respective substrates, resulting in a group of genetic disorders known as lysosomal storage diseases. researchgate.netbiologists.com For example, an inherited deficiency in ASM leads to Niemann-Pick disease types A and B, characterized by the accumulation of sphingomyelin. mdpi.com
Identification of Novel Degradation Products of this compound
Recent research has led to the identification of novel metabolites related to sphingolipid metabolism, particularly in the context of diseases like Niemann-Pick disease type C (NPC). One such molecule is lysosphingomyelin-509 , a biomarker found to be elevated in the plasma of individuals with NPC. nih.govnih.gov While its exact chemical structure was initially uncharacterized, it has now been identified as N-palmitoyl-O-phosphocholine-serine . nih.govmdpi.com
The biosynthetic pathway of N-palmitoyl-O-phosphocholine-serine is still under investigation, but it is hypothesized to involve the acylation of serine followed by the addition of a phosphocholine group. mdpi.com The accumulation of this metabolite in NPC suggests a potential link between the degradation pathways of lysosphingomyelin and other sphingolipids. mdpi.com Although the lipid classes of lysosphingomyelin (sphingosylphosphorylcholine) and N-palmitoyl-O-phosphocholine-serine are different, their metabolic pathways may be interconnected, possibly originating from the initial reaction of L-serine and palmitoyl-CoA in sphingolipid biosynthesis. mdpi.com
Regulation of this compound Metabolic Flux
Metabolic flux refers to the rate at which molecules are turned over in a metabolic pathway. wikipedia.org The regulation of this flux is crucial for cells to adapt to changing conditions and maintain homeostasis. wikipedia.orgplos.org In the context of lysosphingomyelin metabolism, the flux is controlled by the activities of the biosynthetic and catabolic enzymes involved.
The regulation of lysosphingomyelin levels is a complex process influenced by several factors at the cellular level. The balance between the synthetic activity of sphingomyelin deacylase and the degradative activity of acid sphingomyelinase is a key determinant of the cellular concentration of lysosphingomyelin. mdpi.comnih.gov
Factors that can influence this balance include:
Gene expression: The levels of the enzymes involved are controlled by the regulation of their respective genes. plos.org
Post-translational modifications: The activity of enzymes can be modulated by modifications that occur after their synthesis. nih.gov
Subcellular localization: The compartmentalization of enzymes and substrates within the cell, such as in the Golgi apparatus and lysosomes, plays a significant role in regulating metabolic pathways. mdpi.comnih.gov
Presence of cofactors and inhibitors: The activity of lysosomal hydrolases can be influenced by the lipid composition of the lysosomal membrane and the presence of lipid-binding proteins. nih.gov For example, cholesterol and sphingomyelin can inhibit certain catabolic pathways within the lysosome. nih.gov
The study of metabolic flux in relation to lysosphingomyelin and other sphingolipids is an active area of research, with techniques like metabolic flux analysis being employed to understand the intricate network of reactions that govern their cellular levels. acs.org
Cellular and Molecular Mechanisms of Lysosphingomyelin Chloride Action
Impact of Lysosphingomyelin Chloride on Lysosomal Function and Homeostasis
Lysosomal Membrane Permeabilization Induced by this compound
A key consequence of elevated lysosphingomyelin levels is the permeabilization of the lysosomal membrane. This process, known as lysosomal membrane permeabilization (LMP), is a critical step in initiating lysosome-dependent cell death. plos.org The accumulation of lysosphingolipids within the lysosome is thought to destabilize the membrane, potentially in a detergent-like manner. This leads to the leakage of luminal contents, including hydrolytic enzymes like cathepsins, into the cytosol, which can trigger apoptotic or necrotic cell death pathways. researchgate.net Studies have shown that lysosphingolipids, including galactosylsphingosine and glucosylsphingosine (B128621), induce LMP in various cell types, and this effect is a direct contributor to their cytotoxicity. plos.org
Alterations in Lysosomal pH and Ion Homeostasis by Lysosphingolipids
The maintenance of lysosomal ion homeostasis, which involves the transport of ions such as H+, Ca2+, Na+, K+, and Cl-, is crucial for lysosomal function. nih.govplos.org Lysosphingolipids can disrupt this homeostasis, further contributing to lysosomal dysfunction. nih.govplos.org For example, the regulation of chloride ion concentration is vital for lysosomal acidification, and alterations in this process can have significant consequences. nih.govnih.gov
| Parameter | Normal Lysosomal State | Impact of Lysosphingomyelin Accumulation | References |
| Lysosomal pH | Acidic (pH < 5) | Increased pH (Alkalinization) | nih.gov, plos.org |
| Membrane Integrity | Intact | Permeabilized | plos.org, |
| Ion Homeostasis | Maintained | Disrupted | plos.org, nih.gov |
This compound Influence on Lysosomal Cholesterol Trafficking
Lysosphingomyelin accumulation has a significant impact on the trafficking of cholesterol within the cell, particularly its movement out of the lysosome. In Niemann-Pick type C (NPC) disease, a condition characterized by the accumulation of cholesterol in lysosomes due to mutations in NPC1 or NPC2 proteins, there is also a simultaneous accumulation of sphingolipids. mdpi.com This suggests a complex interplay between the metabolism and transport of these two lipid classes.
The accumulation of sphingomyelin (B164518) can inhibit the activity of proteins involved in cholesterol transport, leading to a secondary buildup of cholesterol within the lysosome. mdpi.com This disruption of cholesterol efflux from the lysosome can have far-reaching consequences for cellular function, as cholesterol is a vital component of cell membranes and is involved in numerous signaling pathways. escholarship.orgfrontiersin.org The abnormal accumulation of both lysosphingomyelin and cholesterol creates a vicious cycle, exacerbating lysosomal dysfunction. mdpi.com
This compound Modulation of Autophagy Pathways
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components through their delivery to the lysosome. aging-us.com The proper functioning of the autophagy pathway is critically dependent on healthy lysosomes.
Effects of this compound on Autophagosome-Lysosome Fusion
A crucial step in the autophagy process is the fusion of the autophagosome, a double-membraned vesicle containing the cellular cargo to be degraded, with the lysosome to form an autolysosome. researchgate.netelifesciences.org The accumulation of lysosphingomyelin can impair this fusion process. researchgate.net This impairment can be a consequence of the altered lysosomal membrane composition and function induced by the lipid. The failure of autophagosomes to fuse with lysosomes leads to their accumulation within the cell, a hallmark of autophagy dysfunction. researchgate.netnih.gov
Implications of this compound in Autophagic Flux Dysfunction
Autophagic flux refers to the entire process of autophagy, from the formation of the autophagosome to the degradation of its contents within the autolysosome. aging-us.com The accumulation of lysosphingomyelin leads to a reduction in autophagic flux. researchgate.net This dysfunction is not only due to impaired autophagosome-lysosome fusion but also to inefficient lysosomal degradation resulting from the elevated pH and compromised enzymatic activity. researchgate.net The buildup of autophagic vacuoles and dysfunctional lysosomes contributes significantly to the cellular pathology observed in diseases associated with lysosphingomyelin accumulation. researchgate.netresearchgate.net
| Autophagy Stage | Normal Function | Effect of this compound | References |
| Autophagosome-Lysosome Fusion | Efficient fusion to form autolysosomes | Impaired/Reduced fusion | researchgate.net |
| Autophagic Flux | Continuous and efficient degradation | Reduced/Blocked flux | researchgate.net |
| Lysosomal Degradation | Effective breakdown of cargo | Inefficient due to high pH and enzyme dysfunction | researchgate.net |
This compound in Intracellular Signaling Networks
This compound, a bioactive lipid, plays a significant role in modulating various intracellular signaling pathways that are crucial for cellular processes such as proliferation, differentiation, and survival. Its influence extends to several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/ERK, Phosphatidylinositol-3-Kinase (PI3K)/Akt, and G-protein Coupled Receptor (GPCR) mediated pathways.
Activation of Mitogen-Activated Protein Kinase (MAPK)/ERK Pathways by this compound
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes. mdpi.commdpi.com The activation of this pathway often begins with the stimulation of cell surface receptors, leading to a sequential phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. embopress.orgresearchgate.net
Lysosphingolipids, including lysosphingomyelin, have been shown to influence the MAPK/ERK pathway. For instance, sphingosylphosphorylcholine (B14255) (SPC), a structurally similar lysosphingolipid, enhances the activation of the Raf/MEK/ERK signaling pathway. kyoto-u.ac.jp This activation is crucial for processes like monocyte differentiation into macrophages. kyoto-u.ac.jp Pharmacological inhibition of the MEK/ERK pathway has been demonstrated to block these differentiation processes, highlighting the pathway's essential role. kyoto-u.ac.jp In some contexts, the activation of the ERK pathway by lipids like lysophosphatidylcholine (B164491) is dependent on the production of reactive oxygen species (ROS). nih.gov Furthermore, lysosphingomyelin has been observed to induce autophagy through the modulation of Akt/p38 MAPK signaling in certain cancer cells. mdpi.com
The MAPK/ERK pathway's activation is a tightly regulated process, and its dysregulation is associated with various diseases, including cancer. mdpi.com The influence of this compound on this pathway underscores its importance as a signaling molecule with the potential to impact cellular fate significantly.
Phosphatidylinositol-3-Kinase (PI3K)/Akt Signaling Modulation by this compound
The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is another fundamental cascade that governs cell survival, growth, and proliferation. Lysosphingomyelin and related compounds can modulate this pathway, often in a cell-type and context-dependent manner.
For example, sphingosylphosphorylcholine (SPC) has been shown to promote cell adhesion by activating the PI3K/Akt signaling pathway. kyoto-u.ac.jp Conversely, in certain cancer cell lines, lysosphingomyelin (also known as lyso-SM) can inhibit proliferation by suppressing the PI3K-Akt pathway. mdpi.com Specifically, in breast cancer cells, lyso-SM regulates the Hippo-signaling pathway, leading to an upregulation of the tumor suppressor kinase Lats2 through the inhibition of Akt. mdpi.com
Interestingly, in other cancer cell models, lysosphingomyelin-induced autophagy is mediated by the Akt/p38 MAPK signaling, which can counteract apoptosis. mdpi.com This suggests a complex interplay between the PI3K/Akt pathway and other signaling networks in response to lysosphingomyelin. The modulation of PI3K/Akt signaling by this compound highlights its diverse biological activities and its potential to influence cellular responses in both physiological and pathological conditions.
G-protein Coupled Receptor (GPCR) Mediated Signaling of this compound
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. wikipedia.org Several lysosphingolipids are known to act as ligands for specific GPCRs, thereby initiating downstream signaling events.
Sphingosylphosphorylcholine (SPC), a related lysosphingolipid, is known to utilize GPCRs to exert its effects. kyoto-u.ac.jp The effects of SPC on the Raf/MEK/ERK and PI3K/Akt signaling pathways have been shown to be dependent on Gi/o proteins, a subtype of G-proteins. kyoto-u.ac.jp Furthermore, the SPC-induced influx of calcium has been linked to the activation of Gq proteins. kyoto-u.ac.jp This indicates that lysosphingolipids can engage multiple GPCR-dependent pathways to orchestrate a complex cellular response.
While the specific GPCRs that bind to this compound are still under investigation, the well-established role of other lysosphingolipids as GPCR ligands strongly suggests that this compound likely mediates at least some of its biological effects through this class of receptors. hmri.orgnih.govresearchgate.net
This compound Effects on Calcium Homeostasis
Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular processes. The maintenance of calcium homeostasis is critical for normal cell function, and its disruption can have profound consequences. frontiersin.orgfrontiersin.org
Lysosphingolipids have been implicated in the regulation of intracellular calcium levels. Studies have shown that sphingosine (B13886), the backbone of lysosphingomyelin, can trigger the release of calcium from acidic stores like lysosomes. nih.gov This process is dependent on the two-pore channel 1 (TPC1), which resides on endosomes and lysosomes. nih.gov The accumulation of sphingosine in lysosomal storage diseases like Niemann-Pick disease type C has been linked to altered calcium signaling. nih.gov
Furthermore, the influx of calcium induced by sphingosylphosphorylcholine (SPC) is mediated by Gq proteins, suggesting a GPCR-dependent mechanism. kyoto-u.ac.jp Given the structural similarity, it is plausible that this compound also influences calcium homeostasis, potentially through similar mechanisms involving lysosomal calcium channels and GPCR signaling. It has been noted that compounds with a similar structure to lysosphingomyelin can act as inhibitors of lysophosphatidic acid and affect cellular calcium homeostasis. semanticscholar.org
This compound Interactions with Cellular Membranes and Lipids
As an amphipathic molecule, this compound interacts with cellular membranes, influencing their structure and function. A key aspect of this interaction is its role in the organization of membrane microdomains, particularly lipid rafts.
Role in Membrane Microdomains and Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins. wikipedia.orgriken.jp These dynamic platforms are thought to play a crucial role in cellular processes such as signal transduction and membrane trafficking by organizing signaling molecules. wikipedia.orgnih.gov
Sphingolipids, including sphingomyelin, are fundamental components of lipid rafts. wikipedia.orgnih.gov The interaction between cholesterol and sphingolipids is a key driver for the formation of these ordered membrane domains. wikipedia.org Given that lysosphingomyelin is a derivative of sphingomyelin, it is expected to partition into and influence the properties of lipid rafts. The generation of ceramide from sphingomyelin within rafts can lead to the formation of ceramide-rich platforms, which are even more ordered and can modulate membrane structure and signaling. nih.gov
The presence of this compound within these microdomains can potentially alter their composition, fluidity, and protein content, thereby modulating the signaling pathways that are concentrated in these regions. nih.govresearchgate.net This provides another layer of regulation through which this compound can exert its biological effects.
Interplay with Sphingomyelin and Cholesterol Metabolism
Lysosphingomyelin, also known as sphingosylphosphorylcholine, is the N-deacylated form of sphingomyelin, a major phosphosphingolipid in mammalian cell membranes. sanofimedical.comcaymanchem.com The metabolic relationship between these molecules is most evident in the context of lysosomal storage disorders, where the interplay with cholesterol metabolism becomes particularly clear.
In conditions like Niemann-Pick disease types A and B, a deficiency in the enzyme acid sphingomyelinase (ASM) prevents the breakdown of sphingomyelin. caymanchem.com This primary accumulation of sphingomyelin within lysosomes triggers a cascade of subsequent metabolic disruptions. nih.gov Notably, the excess sphingomyelin leads to a secondary accumulation of other lipids, including cholesterol and various glycosphingolipids. nih.gov This demonstrates a direct metabolic link where the catabolism of sphingomyelin is essential for maintaining cholesterol homeostasis.
Conversely, in Niemann-Pick disease type C (NPC), the primary defect lies in the function of proteins (NPC1 or NPC2) responsible for transporting cholesterol out of lysosomes. nih.govnih.gov This leads to the primary accumulation of unesterified cholesterol. nih.govplos.org Concurrently, sphingolipids, including sphingomyelin, also accumulate, though this is considered a secondary effect of the disrupted cholesterol trafficking. nih.govplos.org Research on NPC cells has shown that the accumulation of sphingomyelin negatively impacts the Rab9-dependent vesicular transport of cholesterol, suggesting a feedback mechanism where the secondary build-up of sphingomyelin exacerbates the primary cholesterol trafficking defect. nih.gov The close relationship is further highlighted by the fact that dihydrosphingomyelin, a related compound, exhibits good mixing properties with sterols, suggesting it may function as a membrane organizer in cholesterol-rich environments. caymanchem.com
The following table summarizes the lipid accumulation patterns in these related disorders, illustrating the intricate metabolic connection between sphingomyelin and cholesterol.
Table 1: Lipid Accumulation in Related Sphingolipid Storage Disorders
| Disorder | Primary Genetic Defect | Primary Accumulated Lipid | Secondary Accumulated Lipids | Source(s) |
|---|---|---|---|---|
| Niemann-Pick Disease (Type A/B) | Acid Sphingomyelinase (ASM) deficiency | Sphingomyelin | Cholesterol, Glucosylceramide, Ganglioside GM2, Ganglioside GM3, Lactosylceramide | caymanchem.comnih.gov |
| Niemann-Pick Disease (Type C) | NPC1/NPC2 protein dysfunction | Unesterified Cholesterol | Sphingomyelin, Glycosphingolipids | nih.govplos.orgplos.org |
This compound Effects on Cell Proliferation, Differentiation, and Apoptosis in in vitro Models
This compound is a bioactive signaling molecule that exerts varied and often contradictory effects on cell fate, depending on the cell type and context. kyoto-u.ac.jp Its influence on cell proliferation, differentiation, and apoptosis has been documented in numerous in vitro studies.
Proliferation: The effect of lysosphingomyelin on cell proliferation is highly specific to the cell type. It has been shown to inhibit the growth and proliferation of various cancer cells, including MDA-MB-435S breast cancer cells. mdpi.com This anti-proliferative effect in cancer cells has generated interest in its potential as an antitumor agent. caymanchem.com Conversely, lysosphingomyelin can stimulate cell growth in other contexts. For example, it promotes the proliferation of human adipose tissue-derived mesenchymal stem cells through the activation of the JNK signaling pathway. caymanchem.com In contrast, related lysosphingolipids like psychosine (B1678307) have been found to suppress the cell division of oligodendrocyte progenitor cells (O-2A/OPCs) in culture. nih.gov
Differentiation: Lysosphingolipids also play a regulatory role in cell differentiation. Sphingosylphosphorylcholine (SPC), another name for lysosphingomyelin, enhances the phorbol (B1677699) ester-induced differentiation of monocytic cell lines (U937 and THP-1) into macrophages. kyoto-u.ac.jp This process was found to be dependent on the Raf/MEK/ERK and PI3K/Akt signaling pathways. kyoto-u.ac.jp However, in other models, lysosphingolipids can inhibit differentiation. For instance, studies using the related compound psychosine demonstrated a suppression of the differentiation of O-2A/OPCs into mature oligodendrocytes, which are the myelin-producing cells of the central nervous system. nih.gov
Apoptosis: Apoptosis, or programmed cell death, is another critical cellular process modulated by sphingolipids. Lysosphingomyelin is capable of triggering both autophagy and apoptosis in triple-negative breast cancer MDA-MB-231 cells. mdpi.com Furthermore, studies using chlorinated derivatives of sphingomyelin on neuronal PC12 cells have provided insight into the potential mechanisms. These modified lipids were shown to induce apoptosis by causing the formation of reactive oxygen species, the dissipation of the mitochondrial membrane potential, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net The generation of ceramide from sphingomyelin by acid sphingomyelinase is also considered a crucial mediator of stress-induced apoptosis in various cell types, including endothelial cells. nih.gov
The diverse in vitro effects of lysosphingomyelin and related compounds are summarized in the table below.
Table 2: In Vitro Effects of Lysosphingomyelin and Related Lipids on Cellular Processes
| Cellular Process | Effect | Cell Model | Related Signaling Pathway / Mechanism | Source(s) |
|---|---|---|---|---|
| Proliferation | Inhibition | Breast Cancer Cells (MDA-MB-435S) | Hippo-signaling pathway (via S1P2 and Akt inhibition) | mdpi.com |
| Stimulation | Human Adipose-Derived Mesenchymal Stem Cells | JNK activation | caymanchem.com | |
| Suppression | Oligodendrocyte Progenitor Cells (O-2A/OPCs) | Not specified | nih.gov | |
| Differentiation | Enhancement | Monocytic Cells (U937, THP-1) to Macrophages | Raf/MEK/ERK; PI3K/Akt | kyoto-u.ac.jp |
| Suppression | Oligodendrocyte Progenitor Cells (O-2A/OPCs) to Oligodendrocytes | Not specified | nih.gov | |
| Apoptosis | Induction | Triple-Negative Breast Cancer Cells (MDA-MB-231) | Autophagy and Apoptosis pathways | mdpi.com |
| Induction | Neuronal Cells (PC12) | Caspase-3 activation, Mitochondrial membrane dissipation, ROS formation (by chlorinated sphingomyelin) | researchgate.net |
Pathophysiological Roles of Lysosphingomyelin Chloride in Disease Models
Lysosphingomyelin Chloride in Lysosomal Storage Disorder Pathogenesis
The dysregulation of sphingolipid metabolism is a central feature of a class of lysosomal storage disorders known as sphingolipidoses. In these disorders, genetic defects in specific lysosomal enzymes lead to the accumulation of their lipid substrates. Lysosphingolipids, the N-deacylated counterparts of these accumulating sphingolipids, are increasingly recognized not just as biomarkers but as active participants in the disease process.
Role in Niemann-Pick Disease Type C (NPC) Pathophysiology in Animal Models
Niemann-Pick disease type C (NPC) is a neurovisceral disorder caused by mutations in the NPC1 or NPC2 genes, which are crucial for the transport of cholesterol out of lysosomes. mdpi.comdntb.gov.ua This primary defect leads to the secondary accumulation of various lipids, including sphingolipids, within the lysosomes. nih.govplos.org A range of animal models, from mice to cats, have been instrumental in dissecting the complex pathology of NPC. dntb.gov.uanih.govnih.gov
In animal models of NPC, such as the Npc1 mutant mouse, the dysfunction of the NPC1 protein results in a complex cascade of lipid storage. While cholesterol is the primary stored lipid, there is also a significant accumulation of sphingolipids, particularly sphingosine (B13886). nih.gov This accumulation is not merely a bystander effect; studies have shown that the exogenous application of sphingosine to cultured cells can replicate aspects of the NPC cellular phenotype. nih.gov The accumulation of sphingomyelin (B164518) is a shared characteristic with Niemann-Pick diseases type A and B, which are caused by acid sphingomyelinase deficiency. plos.org
The precise mechanism by which a defect in cholesterol transport leads to the accumulation of lysosphingomyelin and its precursors is not fully elucidated but is thought to involve the disruption of the normal trafficking and activity of enzymes responsible for sphingolipid metabolism within the endo-lysosomal system. nih.gov Downstream, the accumulation of these lipids, including lysosphingomyelin, contributes to a range of cellular dysfunctions, including impaired calcium homeostasis and altered signaling pathways, which are believed to drive the neurodegenerative and visceral pathology observed in NPC animal models. nih.gov
A specific form of lysosphingomyelin, termed lysosphingomyelin-509 (Lyso-SM-509), has been identified as a highly sensitive and specific biomarker for NPC. researchgate.net Its structure has been determined to be an N-acylated and O-phosphocholine adducted serine. researchgate.net While its primary utility has been in the diagnosis of NPC, its significant and consistent elevation in patients and animal models points towards a potential role in the disease's pathology.
Interestingly, in studies using NPC model cells, the peak for Lyso-SM-509 was not as readily observed as in the serum of patients, suggesting that its production or accumulation may be context-dependent and potentially more significant in vivo. The unravelling of the metabolic pathway leading to the formation of Lyso-SM-509 is an active area of research and is expected to provide new insights into the molecular mechanisms of NPC and potentially reveal new therapeutic targets. researchgate.net
Accumulation Mechanisms and Downstream Effects of this compound in NPC Models
This compound in Acid Sphingomyelinase Deficiency (ASMD) Models
Acid Sphingomyelinase Deficiency (ASMD), historically known as Niemann-Pick disease types A and B, is an autosomal recessive disorder resulting from mutations in the SMPD1 gene. mdpi.com This leads to a deficiency of the enzyme acid sphingomyelinase (ASM) and the subsequent lysosomal accumulation of its primary substrate, sphingomyelin. mdpi.commdpi.com
Animal models, particularly the ASM knockout (ASMKO) mouse, have been pivotal in understanding the pathophysiology of ASMD. These mice replicate many of the human disease features, including progressive sphingomyelin accumulation in various organs such as the liver, spleen, lungs, and brain. nih.gov Lysosphingomyelin, the deacylated product of sphingomyelin, is also found at significantly elevated levels in the plasma of ASMD patients and its levels have been shown to correlate with disease severity. ajmc.comnih.gov
| Disease Model | Key Findings | Reference |
| ASMKO Mouse | Progressive sphingomyelin accumulation in multiple organs, mimicking human ASMD. | nih.gov |
| ASMD Patient-Derived Liver Organoids | Altered lipid homeostasis and lysosomal gene expression, including upregulation of genes reflecting lysosomal stress. | mdpi.com |
| NPA Patient Fibroblasts | Blockage of autophagy flux and impairment of the mitochondrial compartment upon sphingomyelin loading. | nih.gov |
The accumulation of sphingomyelin and consequently lysosphingomyelin within lysosomes is not a passive process. In cellular and animal models of ASMD, high levels of sphingomyelin have been shown to induce lysosomal membrane permeabilization (LMP). researchgate.net This damage to the lysosomal membrane leads to the leakage of lysosomal contents, such as cathepsin B, into the cytosol. researchgate.net
The cytosolic presence of lysosomal hydrolases disrupts normal cellular processes, including autophagy. Specifically, in models of Niemann-Pick disease type A (the severe neuronopathic form of ASMD), the accumulation of sphingomyelin leads to inefficient autophagolysosomal clearance. researchgate.net This is not due to a defect in the formation of autophagosomes or their fusion with lysosomes, but rather to the compromised degradative capacity of the lysosomes themselves. researchgate.net This lysosomal dysfunction, triggered by the primary substrate accumulation, is a key driver of the cellular pathology in ASMD. Furthermore, the storage of sphingomyelin secondarily impedes the catabolism of other lipids like cholesterol and gangliosides, exacerbating the lysosomal dysfunction. nih.gov
Lysosphingolipid Dysregulation in Other Sphingolipidoses Models
The accumulation of specific lysosphingolipids is a common pathological thread running through various sphingolipidoses, each defined by a deficiency in a particular lysosomal enzyme.
In Gaucher disease , the most common sphingolipidosis, a deficiency in glucocerebrosidase leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621). nih.govmdpi.com Mouse models of Gaucher disease have been instrumental in demonstrating that glucosylsphingosine is a key neurotoxic agent. nih.gov
Krabbe disease , a devastating neurodegenerative disorder, is caused by a deficiency in galactocerebrosidase, leading to the accumulation of galactosylceramide and, more importantly, the highly cytotoxic lysosphingolipid psychosine (B1678307) (galactosylsphingosine). nih.govnih.gov In the twitcher mouse model of Krabbe disease, psychosine accumulation is directly linked to the widespread demyelination and neuroinflammation that characterize the disease. nih.govsemanticscholar.org Psychosine is believed to exert its toxic effects in part by disrupting the architecture of lipid rafts in cell membranes. nih.gov
In Farber disease , a deficiency in acid ceramidase results in the accumulation of ceramide. nih.govmdpi.comembopress.org Mouse models of Farber disease have been developed that replicate the human pathology, including the formation of subcutaneous nodules and joint deformities, driven by ceramide accumulation. mdpi.comembopress.org
Zebrafish have also emerged as a valuable model for studying sphingolipidoses, with models developed for Gaucher disease, Sandhoff disease, and Farber lipogranulomatosis that recapitulate key aspects of the human diseases. biologists.com
While the focus in these diseases is on their specific accumulating lysosphingolipids, the research highlights a common principle: the deacylated forms of stored sphingolipids are often potent, biologically active molecules that drive significant aspects of the pathology in their respective disorders.
| Disease | Deficient Enzyme | Accumulated Lysosphingolipid | Key Pathological Role in Models |
| Gaucher Disease | Glucocerebrosidase | Glucosylsphingosine | Neurotoxicity, inflammation |
| Krabbe Disease | Galactocerebrosidase | Psychosine (Galactosylsphingosine) | Neurotoxicity, demyelination, lipid raft disruption |
| Farber Disease | Acid Ceramidase | (Ceramide accumulates) | Inflammation, cell infiltration |
This compound and Neurodegenerative Disease Models
The central nervous system is rich in sphingolipids, which are vital for the structural integrity and function of cell membranes, particularly in myelin sheaths and neuronal cells. frontiersin.orgwiley.com Consequently, dysregulation of sphingolipid metabolism is a key feature in many neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. mdpi.comuniroma1.itunimi.it Pathological conditions often feature an imbalance in the levels of different sphingolipid metabolites, which can alter crucial cellular processes and contribute to neurodegeneration. frontiersin.org
The aggregation of alpha-synuclein (B15492655) (α-syn) is a central pathological hallmark of synucleinopathies such as Parkinson's disease (PD). frontiersin.orgnih.gov Emerging evidence suggests a link between disrupted sphingolipid metabolism and the mechanisms of α-synuclein aggregation. In PD, gene mutations affecting enzymes involved in sphingolipid pathways, such as glucocerebrosidase (GBA), are recognized as significant risk factors. frontiersin.org The impairment of these enzymes can lead to the accumulation of specific lipid substrates, which may in turn promote the transition of α-synuclein from its soluble monomeric form to toxic oligomeric and fibrillar aggregates. frontiersin.org
Deficiency in acid sphingomyelinase (ASMase), the enzyme responsible for breaking down sphingomyelin, has been linked to an increased risk for PD. nih.gov Studies in cellular models have shown that mutations impairing ASMase function result in increased levels of α-synuclein. nih.gov This suggests that the accumulation of sphingomyelin and its metabolites, such as lysosphingomyelin, resulting from inefficient degradation, could be a contributing factor to the pathogenic cascade of α-synuclein. While direct evidence detailing the interaction between this compound and α-synuclein aggregation in research models is limited, the established connection between the broader sphingolipid pathway and synuclein (B1168599) pathology provides a strong rationale for further investigation.
Table 1: Research Models Investigating Sphingolipid Metabolism and Alpha-Synuclein Pathology
| Model Type | Key Findings | Implication for Lysosphingomyelin | Reference |
| Cellular Models (PD) | Deficiency of SMPD1 (gene for ASMase) leads to increased α-synuclein levels. | Suggests accumulation of sphingomyelin metabolites may contribute to α-synuclein pathology. | nih.gov |
| Genetic Models (PD) | Mutations in the GBA gene (glucocerebrosidase) are a major risk factor for PD, linked to α-synuclein aggregation. | Highlights the role of the sphingolipid degradation pathway in preventing toxic protein aggregation. | frontiersin.org |
| Animal Models (Motor Neuron Degeneration) | Inhibition of sphingolipid synthesis improved the neurological phenotype in wobbler mice. | Indicates that modulating the overall sphingolipid pathway can be neuroprotective. | mdpi.com |
Neurons and glial cells (astrocytes, oligodendrocytes, and microglia) depend on a precise balance of sphingolipids for their development, function, and survival. wiley.comfrontiersin.org Dysregulation of this balance is a common feature in neurodegeneration. frontiersin.orgunimi.it Bioactive sphingolipids are involved in critical signaling pathways that regulate everything from cell survival and proliferation to apoptosis and inflammation. uniroma1.itfrontiersin.org
In pre-clinical models, the neurotoxic effects of certain lysosphingolipids are well-documented. For example, psychosine (galactosylsphingosine), which accumulates in Krabbe's disease, is known to be highly toxic to oligodendrocytes and neurons, disrupting membrane integrity and inducing cell death. researchgate.net This provides a potential parallel for understanding the impact of lysosphingomyelin accumulation.
Studies using sphingosine analogues like FTY720 (Fingolimod) show that modulating sphingolipid signaling can directly affect neuronal and glial cells. wiley.com FTY720 can cross the blood-brain barrier and has been shown to have direct effects on astrocytes and neurons in vitro. wiley.com Furthermore, sphingosine-1-phosphate (S1P), a related and extensively studied lysosphingolipid, is a key regulator of glial cell survival and proliferation. frontiersin.org These findings from pre-clinical studies underscore that an excess of specific lysosphingolipids, potentially including lysosphingomyelin, could disrupt the delicate neuron-glia interplay, trigger neuroinflammatory responses from microglia and astrocytes, and compromise neuronal health. nih.govnih.gov
Table 2: Effects of Sphingolipid Metabolites on Neuronal and Glial Cells in Pre-clinical Models
| Sphingolipid/Analogue | Cell Type(s) | Observed Effect in Model | Reference |
| Psychosine | Oligodendrocytes, Neurons | Disrupts membrane rafts, induces apoptosis, causes neurotoxicity. | researchgate.net |
| FTY720 (Fingolimod) | Astrocytes, Neurons, Oligodendrocytes | Exerts direct modulatory effects on cell function in vitro. | wiley.com |
| Sphingosine-1-Phosphate (S1P) | Glial Cells (e.g., Astrocytes) | Acts as a positive regulator of cellular survival and proliferation; mediates calcium signaling. | frontiersin.org |
Involvement in Alpha-Synuclein Pathology in Research Models
This compound in Inflammation and Immune Cell Regulation Models
The immune system is intricately regulated by lipid mediators, and lysosphingolipids are emerging as important signaling molecules in this context. researchgate.netuniversiteitleiden.nl They can influence the trafficking, differentiation, and function of various immune cells. nih.govimmune-system-research.com
Monocytes are circulating immune cells that can migrate into tissues and differentiate into macrophages, which are key players in both initiating and resolving inflammation. goums.ac.irresearchgate.net This differentiation process is tightly controlled by a variety of signals from the local tissue environment. goums.ac.ir
While direct studies on the effect of this compound on monocyte-to-macrophage differentiation are not extensively documented, research on structurally similar lipids provides important clues. It has been demonstrated that human Natural Killer T (NKT) cells, a type of regulatory lymphocyte, can recognize lyso-sphingomyelin as an antigen when presented by CD1d molecules. plos.org This indicates that lyso-sphingomyelin can be an active participant in immune recognition.
Furthermore, the differentiation of monocytes into different macrophage subtypes (e.g., pro-inflammatory M1 vs. anti-inflammatory M2) is influenced by lipid metabolism. nih.gov The well-studied lysosphingolipid, sphingosine-1-phosphate (S1P), is a critical regulator of immune cell trafficking, controlling the egress of lymphocytes from lymphoid organs. universiteitleiden.nlimmune-system-research.com The existence of specific receptors for S1P on immune cells highlights a sophisticated system of lipid-mediated immune control. researchgate.net Given these precedents, it is plausible that lysosphingomyelin could also influence monocyte and macrophage function, potentially by modulating differentiation pathways or activating specific cell responses, an area that warrants further dedicated research.
Analytical and Methodological Approaches for Lysosphingomyelin Chloride Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lysosphingomyelin Chloride Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the precise quantification of lysosphingomyelin and its analogs in various biological matrices. nih.govnih.gov This powerful analytical technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, enabling the accurate measurement of these lipids even at low concentrations.
The general workflow for LC-MS/MS analysis of lysosphingomyelin involves several key steps. thermofisher.com Initially, the lipid is extracted from the biological sample, such as plasma or dried blood spots, using organic solvents. thermofisher.comnih.gov The extract is then injected into the LC system, where it passes through a column that separates the different lipid species. thermofisher.com Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.govscielo.br The mass spectrometer then isolates the specific precursor ion for lysosphingomyelin and fragments it, and the resulting product ions are detected and quantified. nih.gov This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for the analysis. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Reversed-phase C18 column | scielo.br |
| Mobile Phase | Methanol/water with formic acid | scielo.br |
| Ionization | Positive Electrospray Ionization (ESI) | nih.govscielo.br |
| MS/MS Transition | Precursor ion (m/z 465.4) to product ion (m/z 184) | nih.gov |
The development of robust and validated LC-MS/MS assays is crucial for reliable quantification of lysosphingomyelin in research settings. nih.govmedrxiv.org These assays must undergo rigorous validation to ensure they meet specific performance criteria, including accuracy, precision, linearity, and sensitivity. nih.govscielo.br
A key aspect of assay development is the optimization of sample preparation to efficiently extract lysosphingomyelin while minimizing matrix effects. mdpi.com This often involves protein precipitation followed by liquid-liquid or solid-phase extraction. mdpi.commdpi.com The chromatographic conditions, such as the choice of column and mobile phase composition, are carefully selected to achieve optimal separation from other lipids. scielo.br Mass spectrometry parameters, including ionization source settings and collision energies, are fine-tuned to maximize the signal intensity for the target analyte. nih.gov
Validation studies typically demonstrate that the assay is linear over a specific concentration range and that the accuracy and precision are within acceptable limits (e.g., ±15-20%). nih.gov The lower limit of quantification (LLOQ), representing the lowest concentration that can be reliably measured, is also determined. nih.gov These validated methods are essential for a wide range of research applications, from basic science to clinical studies. nih.gov
Targeted lipidomics has emerged as a powerful approach for the comprehensive analysis of lysosphingomyelin and its structurally related analogs. frontiersin.orgsciex.com Unlike methods that focus on a single analyte, targeted lipidomics allows for the simultaneous quantification of a predefined set of lipids within a specific class or pathway. sciex.com This approach provides a more detailed view of the lipid profile and can reveal important changes in related lipid species that might be missed with single-analyte methods. frontiersin.org
In the context of lysosphingomyelin research, targeted lipidomics can be used to measure not only lysosphingomyelin itself but also related compounds like lysosphingomyelin-509. nih.govresearchgate.net This is particularly valuable in the study of certain diseases where multiple lipid species are altered. nih.gov The development of targeted lipidomics methods involves creating a specific list of precursor-to-product ion transitions for each lipid of interest, which are then monitored by the mass spectrometer. researchgate.net This allows for highly selective and sensitive detection of each lipid in the panel. sciex.com
The data generated from targeted lipidomics studies can provide valuable insights into the biochemical pathways affected by changes in lysosphingomyelin levels and can help to identify novel biomarkers. nih.govresearchgate.net
Development and Validation of Assays for Research Applications
In Vitro Cellular Models for this compound Studies
In vitro cellular models are indispensable tools for investigating the biological roles and pathological effects of this compound. nih.govibecbarcelona.eu These models allow researchers to study the compound's impact on specific cell types in a controlled environment, providing insights into its mechanisms of action. nih.gov
Fibroblast cell lines are frequently used in lysosphingomyelin research, particularly in the context of lysosomal storage disorders. nih.govplos.org Fibroblasts are a type of connective tissue cell that are relatively easy to culture and maintain in the laboratory. cytion.comscholarsresearchlibrary.com
In studies related to Niemann-Pick disease, for example, skin fibroblast cell lines from patients are used to examine the cellular consequences of mutations in the NPC1 gene, which can lead to the accumulation of lipids including lysosphingomyelin. nih.gov Researchers can assess various cellular parameters in these fibroblasts, such as cholesterol levels and the localization of the NPC1 protein, to understand the pathogenic impact of different mutations. nih.gov These cell lines provide a valuable platform for investigating the cellular mechanisms underlying the disease and for testing potential therapeutic interventions.
Given the neurodegenerative aspects of diseases associated with lysosphingomyelin accumulation, neuronal and oligodendroglial cell systems are critical in vitro models. researchgate.netmdpi.com These models allow for the investigation of the specific effects of lysosphingomyelin on the cells of the central nervous system.
Studies have utilized these cell systems to explore the role of lysosphingolipids in processes such as cell death and myelination. plos.orgplos.org For instance, research has shown that certain lysosphingolipids can induce apoptosis in neuronal cells and affect the growth of oligodendroglial cell lines. mdpi.com These findings highlight the importance of using relevant neural cell models to understand the neurotoxic effects of compounds like lysosphingomyelin.
Monocytic cell lines, such as U937 and THP-1, are valuable models for studying the effects of lysosphingolipids on immune cells. kyoto-u.ac.jp Research has shown that sphingolipids can act as signaling molecules that regulate various cellular events, including the differentiation of monocytes into macrophages. kyoto-u.ac.jp
Neuronal and Oligodendroglial Cell Systems
In Vivo Animal Models for this compound Research
The study of this compound and its pathological implications heavily relies on animal models that replicate the genetic and biochemical abnormalities of human lysosomal storage disorders (LSDs). These models are indispensable for investigating disease mechanisms, identifying biomarkers, and evaluating potential therapies. Key models include genetically engineered mice and naturally occurring models in larger animals like cats, each offering unique advantages for research into sphingolipid metabolism.
Genetically Engineered Mouse Models (e.g., Npc1-/-, Smpd1-/-)
Mouse models with targeted genetic disruptions are foundational to lysosphingomyelin research. The Npc1-/- and Smpd1-/- strains, in particular, recapitulate the core features of Niemann-Pick disease types C and A/B, respectively, where lysosphingomyelin and its precursors accumulate.
The Npc1-/- mouse model is characterized by a loss-of-function mutation in the Npc1 gene, leading to Niemann-Pick disease type C1 (NPC1). cam.ac.uk This disorder involves defective intracellular trafficking of cholesterol and other lipids, resulting in their accumulation within lysosomes. scantox.comjax.org A key biochemical hallmark of NPC1 is the significant elevation of specific lysosphingolipids, with lyso-sphingomyelin-509 identified as a highly specific and sensitive biomarker for the disease. researchgate.net
These mice develop a progressive neurodegenerative disease with features such as the loss of Purkinje cells in the cerebellum. cam.ac.uk The genetic background of the mice significantly influences the disease phenotype; for instance, Npc1-/- mice on a C57BL/6J background exhibit a much more severe and rapid disease course, with death occurring between 28 and 35 days, compared to those on a BALB/c background, which die between 70 and 85 days. nih.gov This difference is linked to more severe spleen abnormalities and lipid accumulation in the C57BL/6J strain. nih.gov Phenotypically, these models show significant cholesterol accumulation in the liver and elevated plasma levels of liver enzymes, including alkaline phosphatase (AP), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT). scantox.com
| Genetic Background | Key Phenotype/Finding | Tissue/Fluid | Significance in Research |
|---|---|---|---|
| BALB/c | Significantly increased total cholesterol levels. scantox.com | Liver | Models the visceral pathology of NPC1, showing lipid accumulation. scantox.com |
| BALB/c | Decreased total cholesterol levels. scantox.com | Brain regions | Highlights the complex and tissue-specific nature of cholesterol dyshomeostasis in NPC1. scantox.com |
| BALB/c | Elevated levels of AP, AST, and ALT. scantox.com | Plasma | Indicates liver damage, a common feature of Niemann-Pick disease. scantox.com |
| BALB/c | Progressive loss of Purkinje cells. cam.ac.uk | Cerebellum | Recapitulates the hallmark neurodegeneration seen in human NPC1 patients. cam.ac.uk |
| C57BL/6J | More severe and rapid disease progression with earlier mortality (28-35 days) compared to BALB/c strain. nih.gov | Whole animal | Demonstrates the influence of genetic modifiers on disease severity. nih.gov |
| N/A | Increased expression of Gpnmb, a potential biomarker for visceral pathology. researchgate.net | Liver, Spleen, Plasma | Gpnmb expression is linked to glycosphingolipid accumulation, offering a potential marker for disease monitoring. researchgate.net |
The Smpd1-/- mouse model , also known as the acid sphingomyelinase (ASM) knockout (ASMko) mouse, is defined by a deficiency in the acid sphingomyelinase enzyme due to mutations in the Smpd1 gene. nih.govbmbreports.org This enzyme is responsible for hydrolyzing sphingomyelin (B164518) into ceramide and phosphocholine (B91661). bmbreports.orguniprot.org Its deficiency leads to the lysosomal accumulation of sphingomyelin, the direct precursor of lysosphingomyelin, which is characteristic of Niemann-Pick disease types A and B (NPA/B). mdpi.comscience.govscience.gov
Research using Smpd1-/- mice has revealed a wide range of pathological consequences. These mice show a drastic (35.6-fold) increase in total sphingomyelin levels in the liver compared to wild-type controls. mdpi.com The model has been instrumental in studying the role of ASM in various biological processes beyond lipid storage, including inflammation, immune response, and neurodegeneration. nih.gov For example, genetic inhibition of ASM in a mouse model of amyotrophic lateral sclerosis (ALS) was shown to protect against motor neuron loss. bmbreports.org Furthermore, Smpd1 deficiency protects mice against western diet-induced liver steatosis and adipocyte hypertrophy. nih.gov
| Research Area | Key Finding | Implication |
|---|---|---|
| Lipid Metabolism | Drastic (35.6-fold) increase in total sphingomyelin levels in the liver. mdpi.com | Directly models the primary biochemical defect in NPA/B. mdpi.com |
| Liver Disease | ASM deficiency protects against diet-induced liver steatosis and adipocyte hypertrophy. nih.gov | Highlights the role of the ASM/ceramide pathway in metabolic diseases. nih.gov |
| Inflammation | ASMko mice show increased macrophage number and size in the liver. mdpi.com Genetic ablation of Smpd1 reduces pro-inflammatory cytokines in arthritic joints. nih.gov | Demonstrates the complex role of ASM in regulating inflammation. nih.govmdpi.com |
| Neurodegeneration | In an ALS mouse model, partial ASM inhibition (in FUS-R521C; Smpd1+/- mice) protected against motor neuron loss. bmbreports.org | Suggests that elevated ASM activity contributes to ALS pathogenesis and is a potential therapeutic target. bmbreports.org |
| Cancer | Smpd1-/- mice were protected from pulmonary tumor spread in a melanoma model. nih.gov | Indicates that ASM may play a role in cancer metastasis. nih.gov |
Other Relevant Animal Models (e.g., feline models)
While mouse models are invaluable, larger animal models that naturally develop LSDs can more closely replicate the human disease progression and are particularly useful for studies involving interventions like gene therapy. nih.gov Feline models of Niemann-Pick disease are well-established and provide significant insights into pathologies driven by lysosphingomyelin and its precursors. nih.govvetlexicon.com
Naturally occurring mutations in cats have been identified for Niemann-Pick types A and C. vetlexicon.com Feline Niemann-Pick type C, which is phenotypically and biochemically similar to the human disease, is caused by mutations in the feline NPC1 or NPC2 genes. mdpi.comnih.gov A specific single base substitution in the feline NPC1 gene results in an amino acid change (C955S) that leads to the disease phenotype. nih.gov The feline NPC1 cDNA sequence shows marked similarity to the human sequence, making it a highly relevant orthologous model. nih.gov Similarly, a pathogenic mutation has been identified in the feline NPC2 gene. mdpi.com
Feline Niemann-Pick type A has been associated with a mutation in the SMPD1 gene, leading to sphingomyelinase deficiency. vetlexicon.com These feline models are found in several breeds, including Siamese, Balinese, and Domestic Shorthair cats, and present with progressive, multifocal neurological signs such as ataxia and tremors. vetlexicon.comvetlexicon.com The availability of these larger animal models is crucial for assessing the safety and efficacy of novel treatments prior to human clinical trials. nih.gov
| Disease Modeled | Affected Gene | Affected Breeds | Key Features |
|---|---|---|---|
| Niemann-Pick Type A | SMPD1 vetlexicon.com | Siamese, Domestic Shorthair, Balinese vetlexicon.comvetlexicon.com | Sphingomyelinase deficiency leading to sphingomyelin accumulation. vetlexicon.com |
| Niemann-Pick Type C1 | NPC1 nih.gov | Domestic Shorthair vetlexicon.com | Phenotypically and biochemically similar to human NPC1; caused by an orthologous gene mutation. nih.gov |
| Niemann-Pick Type C2 | NPC2 mdpi.com | Siamese, Japanese Domestic mdpi.com | Provides a large animal model for the rarer form of NPC disease. mdpi.com |
Pre Clinical Therapeutic Strategies and Modulators Targeting Lysosphingomyelin Chloride Pathways
Strategies to Reduce Lysosphingomyelin Chloride Accumulation in Research Models
The primary strategy to combat the buildup of sphingomyelin (B164518) and its deacylated form, lysosphingomyelin, is to address the deficiency of the acid sphingomyelinase (ASM) enzyme. Pre-clinical and clinical research has explored two main approaches: enzyme replacement therapy and substrate reduction therapy.
Enzyme Replacement Therapy (ERT) involves the administration of a recombinant human acid sphingomyelinase (rhASM) to supplement the deficient or absent enzyme. drugbank.comeuropa.eu This approach aims to directly enhance the catabolism of the accumulated sphingomyelin, thereby reducing the levels of both sphingomyelin and lysosphingomyelin. In animal models of ASMD, ERT has demonstrated a significant reduction of sphingomyelin in key organs like the liver, spleen, and lungs. mdpi.com Olipudase alfa, a recombinant human ASM, is the first ERT developed for ASMD. drugbank.comhra.nhs.uk Studies in knockout mouse models have shown that this therapy is a promising approach for the non-neurological manifestations of the disease. mdpi.com The therapy works by replacing the defective ASM enzyme to break down the accumulated fatty substance, sphingomyelin. europa.euhra.nhs.uk
Substrate Reduction Therapy (SRT) offers an alternative strategy by aiming to decrease the synthesis of the substrate that accumulates. nih.govspandidos-publications.com This is achieved by using small molecule inhibitors that target enzymes involved in the biosynthesis of sphingolipids. spandidos-publications.com By reducing the rate of sphingomyelin production, SRT aims to create a balance where the residual activity of the deficient enzyme is sufficient to prevent pathological storage. nih.gov Miglustat, an inhibitor of glucosylceramide synthase, is an example of an SRT that has been investigated for glycosphingolipid storage disorders. researchgate.net This approach is particularly considered for its potential to treat a range of glycosphingolipid lysosomal storage diseases. nih.gov While primarily studied in the context of Gaucher disease and Niemann-Pick disease type C, the principle of reducing substrate synthesis is a valid preclinical strategy for ASMD. spandidos-publications.comresearchgate.netals-journal.com
| Therapeutic Strategy | Mechanism of Action | Key Findings in Research Models | Example Compound/Therapy |
|---|---|---|---|
| Enzyme Replacement Therapy (ERT) | Supplements the deficient acid sphingomyelinase (ASM) enzyme, enhancing the breakdown of sphingomyelin. drugbank.comhra.nhs.uk | Demonstrated reduction of sphingomyelin storage in the liver, spleen, and lungs in knockout mouse models. mdpi.com | Olipudase alfa drugbank.com |
| Substrate Reduction Therapy (SRT) | Inhibits enzymes involved in the biosynthesis of sphingolipids to decrease the rate of substrate formation. nih.govspandidos-publications.com | Slows the accumulation of stored glycolipids in in-vitro and knockout mouse models of related storage diseases. nih.gov | Miglustat researchgate.net |
Pharmacological Interventions Modulating this compound-Related Signaling Pathways in Cellular Models
Beyond directly targeting the accumulation of this compound, another preclinical approach involves modulating the cellular signaling pathways that are disrupted by its excess. Lysosphingolipids are known to act as signaling molecules that can influence various cellular processes.
In the context of Niemann-Pick disease type C (NPC), a related lysosomal storage disorder, the accumulation of lipids, including lysosphingomyelin, leads to cellular dysfunction. mdpi.com Research has focused on compounds that can mitigate these downstream effects. For instance, miglustat , in addition to its role in SRT, has been shown to reduce the buildup of gangliosides, which are downstream of the primary lipid accumulation in NPC. frontiersin.org In cellular models, this has been associated with improved cellular homeostasis. frontiersin.org
| Compound | Targeted Pathway/Mechanism | Observed Effects in Cellular Models | Disease Model |
|---|---|---|---|
| Miglustat | Inhibition of glucosylceramide synthase, reducing glycosphingolipid synthesis. mdpi.comfrontiersin.org | Reduced accumulation of gangliosides. frontiersin.org | Niemann-Pick Disease Type C mdpi.comfrontiersin.org |
| 2-hydroxypropyl-β-cyclodextrin | Facilitates the elimination of excessive cholesterol. mdpi.com | Reported to delay symptoms in clinical trials for NPC. mdpi.com | Niemann-Pick Disease Type C mdpi.com |
Genetic Approaches to Attenuate this compound-Driven Pathologies in Animal Models
Genetic strategies in preclinical animal models for ASMD primarily revolve around gene therapy to correct the underlying genetic defect in the SMPD1 gene, which is responsible for producing the ASM enzyme. scirp.orgnih.gov
Gene therapy aims to introduce a functional copy of the SMPD1 gene to restore the production of the ASM enzyme. Adeno-associated viral (AAV) vectors are commonly used for this purpose due to their safety profile and efficiency in transducing various cell types. jci.orgnih.gov In a mouse model of NPD-A, a severe form of ASMD, gene therapy using an AAV9 vector to deliver the human ASM gene (AAV9-hASM) has been evaluated. nih.gov When administered via cerebellomedullary cistern injection in mice, this approach led to widespread expression of the enzyme in the brain and spinal cord. nih.gov The treatment prevented motor and memory impairments, reduced sphingomyelin accumulation, and decreased neuronal death. nih.gov
Another genetic approach that has been explored in preclinical models is hematopoietic stem cell transplantation (HSCT) . nih.gov In this strategy, bone marrow cells from a healthy donor are transplanted into the affected animal. These transplanted cells can differentiate into various cell types, including macrophages, and provide a source of functional ASM enzyme throughout the body. While HSCT has shown to correct the metabolic defect and improve visceral symptoms in animal models, its effectiveness in addressing the neurological aspects of the disease has been limited. nih.govnih.gov
| Genetic Approach | Mechanism | Key Findings in Animal Models | Vector/Method |
|---|---|---|---|
| Gene Therapy | Introduction of a functional copy of the SMPD1 gene to restore ASM enzyme production. nih.gov | Prevented motor and memory impairment, and reduced sphingomyelin accumulation in the brain of ASM-KO mice. nih.gov | Adeno-associated viral vector serotype 9 (AAV9-hASM) nih.gov |
| Hematopoietic Stem Cell Transplantation (HSCT) | Transplantation of healthy donor stem cells that can produce functional ASM enzyme. nih.gov | Corrected metabolic defect and improved visceral organ involvement, but with limited impact on neurological disease. nih.govnih.gov | Bone marrow cell transplantation nih.gov |
Identification of Novel Compounds Counteracting Lysosphingolipid-Induced Cellular Toxicity in Pre-clinical Settings
The search for novel compounds that can counteract the cellular toxicity induced by lysosphingolipids is an active area of preclinical research. This involves high-throughput screening of small molecule libraries to identify compounds that can protect cells from the detrimental effects of this compound accumulation.
In the broader context of sphingolipidoses, several compounds have been identified. For Niemann-Pick disease type C, where lysosphingomyelin accumulation is also a feature, compounds that modulate cholesterol trafficking have been a focus. As mentioned earlier, 2-hydroxypropyl-β-cyclodextrin has shown promise in preclinical studies by facilitating the clearance of accumulated cholesterol. mdpi.com
Furthermore, research into related glycosphingolipid storage disorders has identified inhibitors of ceramide-specific glucosyltransferase, such as miglustat and eliglustat tartrate . spandidos-publications.com These compounds reduce the synthesis of glycosphingolipids, thereby alleviating the downstream pathological cascade. spandidos-publications.com While not directly targeting lysosphingomyelin, the success of these compounds in related disorders provides a proof-of-concept for substrate reduction as a viable strategy. The identification of lucerastat , another glucosylceramide synthase inhibitor, further expands the repertoire of compounds being investigated in preclinical settings for sphingolipid storage disorders.
The discovery of biomarkers such as cholestane-3β,5α,6β-triol and N-palmitoyl-O-phosphocholineserine (initially referred to as lysoSM-509) has been instrumental in the development and monitoring of these novel therapeutic approaches in preclinical and clinical settings. nih.gov
Future Research Directions and Emerging Areas for Lysosphingomyelin Chloride
Unraveling Undiscovered Metabolic Pathways of Lysosphingomyelin Chloride
A significant frontier in lysosphingomyelin research is the complete elucidation of its metabolic pathways. The fact that the precise chemical structure of related compounds like lysosphingomyelin-509 (lyso-SM-509) remained unknown for a considerable time after its discovery as a biomarker for Niemann-Pick disease type C (NPC) highlights the existence of unrevealed aspects of its metabolism. mdpi.comnih.gov Uncovering these pathways is not merely an academic exercise; it is expected to reveal novel therapeutic targets for diseases like NPC. mdpi.com
Current knowledge indicates that the initial steps of sphingolipid biosynthesis involve the condensation of L-serine and palmitoyl-CoA. nih.gov However, the downstream pathways leading to the formation of various lysosphingomyelin species and their subsequent catabolism are not fully mapped. For instance, the metabolism of N-palmitoyl-O-phosphocholine-serine, the identified structure of lyso-SM-509, may be correlated with that of sphingosylphosphorylcholine (B14255) (SPC) through yet unknown enzymatic reactions. nih.gov Future research must focus on identifying and characterizing the enzymes and transport proteins responsible for the synthesis, degradation, and transport of this compound. This will likely involve a combination of classical biochemical approaches with modern genetic and metabolomic techniques to trace the flux of precursors and metabolites through these pathways. A deeper understanding of these metabolic networks will be crucial for developing therapies that can modulate the levels of pathogenic lipids. nih.gov
Broader Implications of this compound in Other Lipid-Related Disorders
While lysosphingomyelin is a well-recognized biomarker for Niemann-Pick diseases (Types A/B and C), its potential role in other lipid-related disorders is an area ripe for investigation. plos.orgnih.gov The broader family of sphingolipids is implicated in a range of pathologies, suggesting that this compound's influence may extend beyond rare lysosomal storage diseases.
Atherosclerosis: Sphingolipids are known to accumulate in atherosclerotic plaques, and various species, including ceramides (B1148491) and sphingosine-1-phosphate (S1P), play significant roles in the atherogenic process. mdpi.com Macrophage-secreted sphingomyelinase, for example, promotes the retention of lipoproteins in the artery wall, a critical initiating event in atherosclerosis. nih.gov Given that lysosphingomyelin is a constituent of lipoproteins, future studies should investigate its direct contribution to endothelial dysfunction, foam cell formation, and inflammation within the vascular wall. researchgate.netahajournals.org
Multiple Sclerosis (MS): In multiple sclerosis, an inflammatory demyelinating disease of the central nervous system, alterations in sphingolipid metabolism are observed. oup.com Research has shown that myeloperoxidase, an enzyme present in areas of active demyelination, can generate hypochlorous acid, which in turn modifies sphingomyelin (B164518) to create chlorinated species with potent neurotoxic properties. jst.go.jp This raises the question of whether this compound itself, or its metabolic precursors and products, are involved in the pathogenesis of MS, either by contributing to demyelination or by modulating the neuroinflammatory response. The role of related bioactive sphingolipids like S1P in regulating lymphocyte trafficking is already a therapeutic target in MS, further underscoring the importance of this lipid class in the disease. nih.gov
Other Metabolic Diseases: Dysregulated sphingolipid metabolism is also a feature of other metabolic conditions like obesity and type 2 diabetes. nih.gov Research has shown associations between serum and tissue levels of various sphingolipids and the comorbidities of obesity. nih.gov Investigating potential alterations in this compound levels and signaling in these more common metabolic disorders could open up new avenues for understanding their pathophysiology.
Advanced Analytical Techniques for this compound Isoforms
The accurate detection and quantification of this compound and its various isoforms are fundamental to both clinical diagnostics and basic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. plos.orgmdpi.comnih.gov Future advancements in this area will focus on improving throughput, expanding the range of detectable isoforms, and enhancing the ability to analyze complex biological matrices.
Methodologies are continuously being refined to allow for the simultaneous measurement of multiple lysosphingolipids and their analogs from a single, small-volume sample, such as a dried blood spot (DBS) or dried urine spot (DUS). nih.govmdpi.commdpi.com These multiplexed assays are invaluable for differential diagnosis and high-throughput screening. acs.org
Future developments will likely involve the integration of more sophisticated separation techniques, such as ultra-high-performance liquid chromatography (UPLC), with next-generation high-resolution mass spectrometers. nih.govmdpi.com This will enable the resolution of isomeric and isobaric species that are indistinguishable by mass alone, providing a more detailed picture of the lysosphingolipidome. nih.gov Furthermore, the development and availability of a wider range of isotopically labeled internal standards for various lysosphingomyelin isoforms will be crucial for ensuring the accuracy and inter-laboratory comparability of quantitative data. mdpi.comnih.govgatech.edu
| Analytical Technique | Application in Lysosphingomyelin Research | Key Advantages | Future Directions |
| LC-MS/MS | Quantification in plasma, CSF, DBS for diagnosis and monitoring. plos.orgnih.gov | High sensitivity and specificity. | Multiplexing for simultaneous analysis of multiple biomarkers. acs.org |
| UPLC-MS/MS | High-risk screening and quantification from DBS. nih.gov | Increased resolution and speed over traditional HPLC. | Improved isoform separation and detection in complex samples. mdpi.com |
| High-Resolution MS | Structural elucidation and identification of novel isoforms. nih.gov | Accurate mass measurement to determine elemental composition. | Integration into routine screening for more comprehensive profiling. |
| MALDI-MS | Identification of various sphingolipid classes. nih.gov | Rapid analysis, suitable for tissue imaging. | Application in spatial lipidomics to map lysosphingomyelin distribution in tissues. |
Integrated Multi-Omics Approaches in this compound Research
To fully comprehend the biological roles of this compound, a systems-level perspective is required. Integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and lipidomics/metabolomics—can reveal the complex interplay between genetic predispositions, gene expression, protein function, and metabolic output. frontiersin.orgnih.govfrontlinegenomics.com
A multi-omics approach can provide a more holistic view of the pathological cascade initiated by dysregulated lysosphingomyelin metabolism. For example, in a study of an animal model of amyotrophic lateral sclerosis, a combined RNA-sequencing and lipidomic profiling approach identified sphingolipid metabolism as a pivotally changed pathway. frontiersin.org Similarly, in Gaucher disease, another lysosomal storage disorder, multi-omics studies have shed light on metabolic and immune dysregulation. researchgate.net
Future research on this compound should increasingly adopt these integrated strategies. dntb.gov.ua
Lipidomics: To provide a comprehensive, quantitative profile of lysosphingomyelin isoforms and other related lipids in various disease states. researchgate.netcreative-proteomics.com
Proteomics: To identify proteins that are differentially expressed or post-translationally modified in response to altered lysosphingomyelin levels, potentially uncovering new signaling pathways or protein-lipid interactions.
Transcriptomics: To analyze gene expression patterns and identify regulatory networks that control lysosphingomyelin metabolism.
Genomics: To identify genetic variants that influence an individual's susceptibility to diseases associated with lysosphingomyelin dysregulation.
By combining these datasets, researchers can construct detailed models of the molecular networks in which this compound operates, bridging the gap between genotype and phenotype and identifying novel nodes for therapeutic intervention. nih.govfrontlinegenomics.com
Development of New in vitro and in vivo Research Tools for this compound Studies
Progress in understanding the cellular and organismal functions of this compound is contingent on the availability of robust and relevant research models. researchgate.net
In Vitro Models: Patient-derived cells, such as fibroblasts and induced pluripotent stem cells (iPSCs), are invaluable tools for studying disease mechanisms at a cellular level. tandfonline.com iPSCs can be differentiated into disease-relevant cell types, such as neurons and hepatocytes, which are otherwise difficult to obtain from patients, providing a powerful platform for investigating the multisystemic nature of diseases like NPC. mdpi.com Recent innovations include the development of haploid human cell lines using CRISPR/Cas9 gene editing, which allows for the rapid generation and characterization of models for individual patient variants. nih.govresearchgate.net The creation of stem cell lines from sources like exfoliated deciduous teeth also presents a novel and less invasive method for generating patient-specific models. mdpi.com These advanced cell models will be instrumental in dissecting the specific cellular consequences of this compound accumulation and for high-throughput screening of potential therapeutic compounds. mdpi.commdpi.com
In Vivo Models: Animal models that accurately recapitulate human diseases are essential for studying systemic pathology and for preclinical testing of therapies. Mouse models with genetic modifications in sphingolipid metabolism genes have provided profound insights into the physiological functions of these lipids and the pathogenesis of related disorders. oup.comjst.go.jpnih.gov The Npc1-mutant mouse is a standard model for Niemann-Pick type C research. tandfonline.com In addition to mammalian models, the zebrafish has emerged as a powerful vertebrate model for studying sphingolipid metabolism and related diseases like Gaucher and Niemann-Pick disease, offering advantages for genetic manipulation and small molecule screening. universiteitleiden.nl Future efforts should focus on developing and refining animal models that specifically address the pathways of this compound metabolism to better understand its in vivo roles in both health and a wider range of diseases. frontiersin.orgplos.orgnih.gov The development of novel chemical probes and homology models for key enzymes in sphingolipid pathways will also aid in these investigations. tandfonline.com
| Research Tool | Application in Lysosphingomyelin Research | Examples/Key Features |
| Patient-derived Fibroblasts | Studying disease-associated mutations and cellular mechanisms. | Readily available from skin biopsies. tandfonline.com |
| Induced Pluripotent Stem Cells (iPSCs) | Modeling disease in specific human cell types (e.g., neurons, hepatocytes). mdpi.com | Can be generated from patient fibroblasts or blood cells; allows for creation of isogenic control lines. tandfonline.com |
| Haploid Cell Models | Rapid generation and characterization of individual gene variants. | Utilizes CRISPR/Cas9 base editing to model patient mutations. nih.govresearchgate.net |
| Mouse Models | Investigating systemic pathology and preclinical drug testing. | Npc1nih mouse for NPC; induced models with targeted gene inactivation. jst.go.jptandfonline.comnih.gov |
| Zebrafish Models | High-throughput screening of small molecules; studying early development. | Orthologues for many human sphingolipid metabolism genes are present. universiteitleiden.nl |
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying lysosphingomyelin chloride in biological samples, and how do their sensitivities compare?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity (detection limits as low as 0.1 ng/mL) and specificity. Alternative methods like ELISA may exhibit cross-reactivity with structurally similar sphingolipids, necessitating validation via spike-recovery experiments . For plasma samples, pre-analytical variables (e.g., anticoagulant type, storage temperature) must be standardized to avoid artifactual degradation .
Q. How should researchers design controls to validate this compound measurements in clinical cohorts?
- Methodological Answer : Include both healthy controls and disease-specific controls (e.g., patients with other lysosomal storage disorders) to assess biomarker specificity. Internal standards, such as deuterated this compound, should be spiked into samples to correct for matrix effects during LC-MS/MS analysis. Replicate measurements and inter-laboratory comparisons are critical for reproducibility .
Q. What are the key steps for optimizing literature searches on this compound in academic databases?
- Methodological Answer : Use its Chemical Abstracts Service (CAS) registry number (10540-29-1) instead of chemical names to avoid nomenclature inconsistencies. In platforms like SciFinder, combine this identifier with Boolean terms (e.g., "biomarker AND Niemann-Pick disease") and filter by study type (e.g., "retrospective cohort") .
Advanced Research Questions
Q. How can contradictory findings about this compound’s diagnostic specificity for Niemann-Pick disease type C (NPC) be resolved?
- Methodological Answer : Discrepancies in specificity (e.g., elevated levels in other lipidoses) require orthogonal validation methods:
- Perform genetic testing for NPC1/NPC2 mutations in cohorts with ambiguous biomarker results.
- Use nuclear magnetic resonance (NMR)-based metabolomics to profile co-varying lipids (e.g., cholestane-3β,5α,6β-triol) and improve diagnostic accuracy .
- Conduct longitudinal studies to correlate this compound levels with disease progression .
Q. What experimental design considerations are critical for studying this compound’s role in lipid trafficking in vitro?
- Methodological Answer :
- Cell Models : Use NPC1-deficient cell lines (e.g., CHO-K1 NPC1-/-) to mimic disease pathology. Include isogenic controls.
- Treatment Conditions : Optimize lipid-depleted media to amplify this compound accumulation.
- Kinetic Assays : Employ pulse-chase experiments with radiolabeled sphingomyelin to trace metabolic flux. Data should be normalized to total protein or cell count .
Q. How can researchers address variability in this compound levels across different sample types (e.g., plasma vs. cerebrospinal fluid)?
- Methodological Answer : Apply multivariate regression models to adjust for confounding factors (e.g., blood-brain barrier permeability, lipid solubility). For cross-sample comparisons, use ratio metrics (e.g., this compound-to-total sphingomyelin ratio) to mitigate batch effects .
Q. What statistical approaches are recommended for analyzing contradictory data in multi-center biomarker studies?
- Methodological Answer : Use meta-analytic frameworks (e.g., random-effects models) to account for inter-study heterogeneity. Sensitivity analyses should exclude outliers or studies with high risk of bias (e.g., non-standardized pre-analytical protocols) .
Data Reporting and Reproducibility
Q. What metadata must be included when publishing this compound data to ensure reproducibility?
- Methodological Answer : Report extraction protocols (e.g., organic solvent ratios), instrument parameters (e.g., MS ionization mode), and quality control metrics (e.g., coefficient of variation across replicates). Raw data should be deposited in repositories like MetaboLights with unique identifiers .
Q. How should researchers validate novel this compound interactions identified via untargeted metabolomics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
